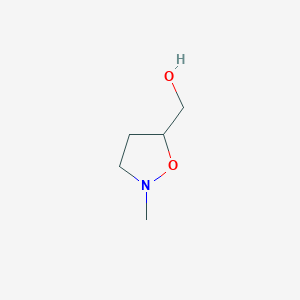

(2-Methyl-1,2-oxazolidin-5-yl)methanol

Description

Overview of 1,2-Oxazolidine Ring Systems in Contemporary Chemical Research

The 1,2-oxazolidine ring, also known by its IUPAC name isoxazolidine (B1194047), is a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms. wikipedia.org This structural motif is a cornerstone in synthetic organic chemistry, primarily due to its accessibility through one of the most powerful ring-forming reactions: the 1,3-dipolar cycloaddition. chesci.com This reaction typically involves the concerted [3+2] cycloaddition of a 1,3-dipole, such as a nitrone, with a dipolarophile, like an alkene. chesci.com

The resulting isoxazolidine ring is relatively stable but contains a labile N-O bond. This feature is strategically exploited by chemists, as the reductive cleavage of this bond provides a reliable route to synthetically valuable 1,3-amino alcohols (or γ-amino alcohols). oup.com Consequently, isoxazolidines are not merely synthetic targets but are widely regarded as crucial intermediates for accessing a diverse array of more complex, nitrogen-containing molecules. oup.com The ability to control the stereochemistry during the initial cycloaddition reaction further enhances the utility of this ring system, making it a staple in asymmetric synthesis. oup.comoup.com

Significance of the (2-Methyl-1,2-oxazolidin-5-yl)methanol Scaffold within Heterocyclic Chemistry

The specific scaffold of this compound is characterized by a methyl group on the ring's nitrogen atom (position 2) and a hydroxymethyl group at position 5. This particular arrangement is of significant interest because it can be readily synthesized with high regioselectivity. The reaction of an N-methyl nitrone with allyl alcohol is a well-established method for producing the 2-methyl-5-(hydroxymethyl)isoxazolidine core. acs.orgrsc.org The regiochemical outcome is governed by frontier molecular orbital interactions, which favor the formation of the 5-substituted isoxazolidine. acs.org

The significance of this scaffold lies in its dual functionality. The hydroxymethyl group provides a handle for further chemical transformations, such as esterification or oxidation, allowing it to be integrated into larger molecular frameworks. Simultaneously, the core isoxazolidine ring serves as a masked form of a 1,3-amino alcohol. The N-methyl group is a simple alkyl substituent that influences the electronic properties and steric environment of the ring. This combination of features makes this compound and related structures valuable building blocks in synthetic strategies aimed at natural products and medicinal agents.

Fundamental Structural Features and Stereochemical Considerations of the Compound

The molecular structure of this compound consists of a saturated five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 2. A methyl group is attached to the nitrogen, and a hydroxymethyl (-CH₂OH) group is attached to the carbon at position 5.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₂ |

| Molar Mass | 117.15 g/mol |

A critical aspect of this compound's structure is its stereochemistry. The carbon atom at position 5 (C5), which bears the hydroxymethyl group, is a stereogenic center. This gives rise to the existence of two non-superimposable mirror images, or enantiomers.

The stereochemical outcome of the synthesis of this molecule is dictated by the 1,3-dipolar cycloaddition reaction used to form the ring. The spatial arrangement of substituents on the newly formed ring can be controlled with a high degree of precision. mdpi.com By employing chiral catalysts or auxiliaries, chemists can direct the reaction to favor the formation of a specific enantiomer, a process known as asymmetric synthesis. oup.comoup.com This stereocontrol is paramount when the compound is to be used as an intermediate in the synthesis of biologically active molecules, where often only one specific stereoisomer exhibits the desired activity.

| Isomer | Systematic Name |

|---|---|

| Enantiomer 1 | (5R)-(2-Methyl-1,2-oxazolidin-5-yl)methanol |

| Enantiomer 2 | (5S)-(2-Methyl-1,2-oxazolidin-5-yl)methanol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

167393-03-5 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

(2-methyl-1,2-oxazolidin-5-yl)methanol |

InChI |

InChI=1S/C5H11NO2/c1-6-3-2-5(4-7)8-6/h5,7H,2-4H2,1H3 |

InChI Key |

VHUJAVUZMMXFLT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(O1)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1,2 Oxazolidin 5 Yl Methanol

Ring-Opening and Ring-Closure Transformations of the 1,2-Oxazolidine Moiety

The 1,2-oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen atoms in adjacent positions, is susceptible to various ring-opening and ring-closure reactions. These transformations are often influenced by the reaction conditions, such as pH and the presence of nucleophiles or electrophiles.

Ring-Opening Reactions:

Acid-catalyzed hydrolysis is a common ring-opening reaction for oxazolidines. scribd.comillinois.edu In the presence of an acid, the nitrogen or oxygen atom of the ring can be protonated, which activates the ring towards nucleophilic attack by water. The reaction typically proceeds through the formation of a transient iminium ion intermediate, which is then hydrolyzed to yield an amino alcohol. researchgate.net For (2-Methyl-1,2-oxazolidin-5-yl)methanol, this would result in the cleavage of the C5-O1 bond or the N2-O1 bond, leading to the formation of a linear amino alcohol. The stability of 2-substituted oxazolidines can be influenced by the nature of the substituent; for instance, derivatives with electron-withdrawing groups at the 2-position tend to hydrolyze more rapidly. nih.gov

Nucleophilic ring-opening can also be achieved with other nucleophiles, such as organometallic reagents or cyanide ions. These reactions often target the electrophilic carbon atoms of the ring, leading to the formation of functionalized amino alcohols.

Ring-Closure Transformations:

The synthesis of the 1,2-oxazolidine ring of this compound can be envisioned through intramolecular cyclization of a suitable precursor. A common strategy for forming oxazolidine (B1195125) rings involves the condensation of a β-amino alcohol with an aldehyde or ketone. mdpi.comorganic-chemistry.org In the context of the target molecule, a potential synthetic route could involve the intramolecular cyclization of a γ-hydroxy-N-methyl-hydroxylamine derivative. Such cyclizations can be promoted by acid or base catalysts and often proceed with high stereoselectivity.

Table 1: Representative Ring-Opening Reactions of Oxazolidine Analogs

| Oxazolidine Derivative | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-(substituted phenyl)-3-ethyloxazolidines | Aqueous acid | Substituted benzaldehyde (B42025) and N-ethylethanolamine | scribd.com |

| 2-[(4-dimethylamino)phenyl]-1,3-oxazolidine | Aqueous solution | Iminium ion intermediate | researchgate.net |

| 2-phenyl substituted oxazolidines | D₂O | Ring-opened intermediates and dimeric β-amino alcohols | nih.gov |

Functional Group Interconversions and Derivatization of the Methanol (B129727) Side Chain

The primary alcohol functionality of the methanol side chain in this compound is a versatile handle for a variety of functional group interconversions and derivatizations.

Esterification:

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. elsevierpure.com This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be promoted by a coupling agent. The resulting esters may exhibit altered physical and chemical properties, which can be useful for various applications.

Oxidation:

Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to produce the corresponding aldehyde, (2-Methyl-1,2-oxazolidin-5-yl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the formation of (2-Methyl-1,2-oxazolidin-5-yl)carboxylic acid.

Table 2: Examples of Primary Alcohol Derivatization in Heterocyclic Systems

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Acetic Acid and Methanol | Cation-exchange resin, 65°C | Methyl acetate | elsevierpure.com |

| (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methanol | Methanesulfonyl chloride, triethylamine | (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate | nih.gov |

Reaction Pathways of the Tertiary Amine Functionality at the N2 Position

The tertiary amine at the N2 position of the 1,2-oxazolidine ring is a key reactive center, capable of undergoing reactions such as quaternization and oxidation.

Quaternization:

As a tertiary amine, the nitrogen atom in this compound can react with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. nih.govmdpi.com This reaction involves the nucleophilic attack of the nitrogen's lone pair of electrons on the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt would have a positive charge on the nitrogen atom and would be expected to have different solubility and reactivity profiles compared to the parent molecule.

N-Oxide Formation:

The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Computational studies on the oxidation of N-methyl-isoxazolidine, a related five-membered ring system, suggest that oxidation can occur at the carbon atoms adjacent to the heteroatoms. arabjchem.orgunimib.it For this compound, this would lead to the formation of this compound N-oxide. N-oxides are often more polar than the parent amines and can participate in a variety of subsequent transformations.

Table 3: Typical Reactions of Tertiary Amines in Heterocyclic Compounds

| Amine Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside and Pyridine | 70°C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | mdpi.com |

| 2-Methylisoxazolidine | Ruthenium Tetroxide | N-methylisoxazolidin-3-one | arabjchem.orgunimib.it |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

While no specific mechanistic studies have been published for this compound, the reaction pathways of related oxazolidine systems have been investigated using kinetic and spectroscopic methods. These techniques provide valuable insights into the intermediates and transition states involved in chemical transformations.

Kinetic Analyses:

Kinetic studies on the hydrolysis of oxazolidines have been instrumental in elucidating the mechanism of ring-opening. scribd.comresearchgate.netacs.org By measuring the reaction rates under different conditions (e.g., varying pH, temperature, and buffer concentrations), researchers can determine the rate law and infer the roles of different species in the rate-determining step. For example, the observation of general acid catalysis in the hydrolysis of some oxazolidines suggests the involvement of a proton transfer in the transition state. scribd.com Rate and equilibrium constants have been measured for the ring-opening and closing of 2-[(4-dimethylamino)phenyl]-1,3-oxazolidine, providing quantitative data on the stability of the ring and the iminium ion intermediate. researchgate.net

Spectroscopic Analyses:

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for identifying reactants, products, and reaction intermediates. nih.govwashington.edu In the study of oxazolidine hydrolysis, NMR spectroscopy has been used to observe the formation of ring-opened intermediates. nih.gov For example, changes in the chemical shifts and coupling constants of the protons on the oxazolidine ring can provide evidence for the cleavage of the ring and the formation of new chemical species. IR spectroscopy can be used to monitor the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the products, such as the carbonyl stretch of an aldehyde formed upon hydrolysis. Theoretical evidence from computational modeling has also been used to support proposed asynchronous concerted pathways in the formation of oxazolidinones from epoxides. nih.govbeilstein-journals.org

Table 4: Methods for Mechanistic Elucidation in Oxazolidine Chemistry

| Technique | Application | Findings | Reference |

|---|---|---|---|

| Stopped-flow kinetics | Measurement of rates of ring-opening and ring-closing of a 1,3-oxazolidine | Determination of rate and equilibrium constants, identification of iminium ion intermediate | researchgate.net |

| ¹H NMR Spectroscopy | Stability studies of oxazolidine-based compounds | Observation of ring-opened intermediates and formation of dimeric products | nih.gov |

| UV-Vis Spectrophotometry | Following the kinetics of oxazolinone ring opening | Determination of thermodynamic activation parameters and solvent effects | researchgate.net |

| DFT Calculations | Elucidation of the reaction mechanism for oxazolidinone formation | Evidence for an asynchronous concerted pathway | nih.govbeilstein-journals.org |

Sophisticated Spectroscopic and Structural Elucidation of 2 Methyl 1,2 Oxazolidin 5 Yl Methanol and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of oxazolidine (B1195125) derivatives in solution. nih.gov Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are employed to investigate the conformation and stereochemistry of the five-membered oxazolidine ring and its substituents. unimelb.edu.aursc.org For analogs, ¹H NMR studies combined with computational methods have shown a predominance of conformers where specific groups adopt an antiperiplanar (trans) orientation to minimize steric hindrance. rsc.orgrsc.org The formation of the oxazolidine ring does not typically alter the preferred conformation of the core β-amino alcohol moiety from which it may be derived. rsc.orgrsc.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the detailed molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is fundamental in tracing the proton connectivity throughout the carbon skeleton of (2-Methyl-1,2-oxazolidin-5-yl)methanol, establishing, for instance, the relationship between the methine proton at C5 and the protons of the attached hydroxymethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of carbon resonances based on the already assigned proton spectrum. For example, it would link the N-methyl protons to the N-methyl carbon and the CH₂OH protons to the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.net This is crucial for connecting different fragments of the molecule. For instance, an HMBC correlation would be expected between the N-methyl protons and the C3 and C5 carbons of the oxazolidine ring, confirming the ring structure and substituent placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry and conformation by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For cyclic systems like oxazolidines, NOESY can reveal the relative orientation (cis or trans) of substituents on the ring. For example, a NOESY correlation between the N-methyl group protons and the proton at C5 would suggest they are on the same face of the ring.

| Experiment | Correlating Nuclei | Information Provided | Example Correlation |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Through-bond connectivity of protons (2-3 bonds) | H5 ↔ H (on CH₂OH) |

| HSQC | ¹H ↔ ¹³C | Direct one-bond proton-carbon connectivity | CH₃ (protons) ↔ CH₃ (carbon) |

| HMBC | ¹H ↔ ¹³C | Long-range proton-carbon connectivity (2-4 bonds) | N-CH₃ (protons) ↔ C5 |

| NOESY | ¹H ↔ ¹H | Through-space proximity of protons | H4 ↔ H5 (reveals relative stereochemistry) |

Chiroptical Characterization Methods for Enantiomeric Purity Assessment

Given the chiral nature of this compound, assessing its enantiomeric purity is critical. Chiroptical methods are specifically designed to differentiate between enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. rsc.orgmdpi.com The enantioseparation of oxazolidinone analogs has been successfully achieved on various polysaccharide-type CSPs. semmelweis.huresearchgate.net

The method involves passing a solution of the racemic or enantiomerically-enriched compound through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times (t_R) and allowing for their separation and quantification. semmelweis.hu The choice of mobile phase, often consisting of solvents like methanol (B129727), ethanol, or acetonitrile, is crucial for achieving optimal separation. researchgate.net The resolution (R_s) and separation factor (α) are key parameters used to evaluate the effectiveness of the separation. semmelweis.hu

| Parameter | Description | Example Value |

|---|---|---|

| Retention time (t_R1) | Time for the first enantiomer to elute | 17.4 min semmelweis.hu |

| Retention time (t_R2) | Time for the second enantiomer to elute | 21.6 min semmelweis.hu |

| Separation Factor (α) | Ratio of retention factors (k₂/k₁); measures selectivity | > 1.2 |

| Resolution (R_s) | Measure of baseline separation between the two peaks | > 1.5 (for baseline separation) |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). nih.govwvu.edu This allows for the unambiguous determination of the molecular formula. Techniques like electrospray ionization (ESI) are commonly used to generate protonated molecules [M+H]⁺ for analysis. researchgate.net

Tandem mass spectrometry (MS/MS) studies on related oxazolidine structures have revealed characteristic fragmentation patterns, such as the contraction of the oxazolidine ring through the loss of an aldehyde or ketone. nih.gov These fragmentation pathways provide valuable structural information that complements NMR data. researchgate.netmdpi.com

| Species | Molecular Formula | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| [M] | C₅H₁₁NO₂ | 117.0790 | - |

| [M+H]⁺ | C₅H₁₂NO₂⁺ | 118.0868 | (Hypothetical) 118.0865 |

X-ray Crystallography for Solid-State Molecular Architecture Determination (if applicable to related compounds)

Studies on substituted oxazolidinones have shown that the five-membered ring can adopt various conformations, such as envelope or twisted forms. nih.govmdpi.com For example, in one analog, the oxazolidine ring adopts an envelope conformation with a carbon atom serving as the "flap," deviating from the plane formed by the other four atoms. mdpi.com In another, a twisted conformation along a C-C bond is observed. nih.gov This technique provides an unambiguous snapshot of the molecule's preferred conformation in the crystalline lattice. st-andrews.ac.uk

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 6.9924(9) |

| b (Å) | 5.1635(4) |

| c (Å) | 8.1820(10) |

| β (°) | 108.8310(14) |

| Volume (ų) | 279.60(5) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key functional groups include the hydroxyl (-OH) group, the N-methyl group, and the C-O and C-N bonds within the oxazolidine ring.

The analysis of related oxazolidinone compounds using FT-IR and Raman spectroscopy, supported by quantum chemical calculations, has allowed for detailed assignment of vibrational bands. researchgate.net For the title compound, a broad absorption band in the IR spectrum around 3400 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the methyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. The "fingerprint" region (below 1500 cm⁻¹) would contain complex vibrations, including C-O and C-N stretching, which are characteristic of the oxazolidine ring structure. researchgate.net

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C-O (Alcohol) | Stretching | 1050-1150 |

| C-N (Amine) | Stretching | 1020-1250 |

| C-O-C (Ether-like in ring) | Stretching | 1070-1150 |

Theoretical and Computational Studies on the 2 Methyl 1,2 Oxazolidin 5 Yl Methanol System

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, rooted in quantum mechanics, solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. cuny.edu For (2-Methyl-1,2-oxazolidin-5-yl)methanol, these calculations reveal critical information about its stability, reactivity, and electronic properties.

Detailed research findings from these calculations focus on several key parameters. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. arxiv.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity |

| Stabilization Energy (E2) from NBO | Variable (kcal/mol) | Quantifies intramolecular charge transfer interactions |

Density Functional Theory (DFT) Applications for Molecular Properties and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on electron density rather than the complex many-electron wave function. cuny.edu This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules like this compound. DFT methods, often using functionals such as B3LYP, are employed to optimize the molecular geometry, predict molecular properties, and perform vibrational analysis. nih.govnih.govmdpi.com

Once the molecule's geometry is optimized to its lowest energy state, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com A theoretical vibrational spectrum can be generated and compared with experimental data to confirm the molecular structure. To aid in the interpretation of these spectra, Potential Energy Distribution (PED) analysis is often performed. PED assigns the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or twisting of particular bonds or functional groups. mdpi.com For this compound, this would involve identifying the characteristic vibrations of the O-H, C-H, C-O, and N-O bonds within the molecule.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | O-H (hydroxyl) | ~3620 |

| Asymmetric Stretching | C-H (methyl) | ~3130 |

| Symmetric Stretching | C-H (methyl) | ~3045 |

| Stretching | C-O (hydroxyl) | ~1050 |

| Stretching | N-O (ring) | ~950 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical methods provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the environment.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The oxazolidine (B1195125) ring can adopt various non-planar conformations, such as twisted or envelope forms, and the side chain has rotational freedom. researchgate.net MD simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box filled with solvent molecules (e.g., water), the simulation can model how the solvent affects the solute's conformation and dynamics. Key parameters such as the Root-Mean-Square Deviation (RMSD) can be monitored to assess the stability of the molecular structure over the simulation time, while the Solvent Accessible Surface Area (SASA) provides information on the portion of the molecule exposed to the solvent. mdpi.com

| Parameter | Description | Insight Provided |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability and conformational changes of the molecule. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | Indicates conformational changes such as folding or unfolding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Provides information on the molecule's interaction with its solvent environment. |

| Hydrogen Bonds | Number and lifetime of hydrogen bonds formed between the solute and solvent or within the solute. | Details specific intermolecular and intramolecular interactions. |

Computational Predictions of Spectroscopic Parameters and Validation with Experimental Data

A crucial aspect of computational chemistry is the ability to predict spectroscopic data that can be validated against experimental measurements. This comparison serves as a critical check on the accuracy of the computational methods and models used. frontiersin.org For this compound, parameters for Nuclear Magnetic Resonance (NMR) and IR spectroscopy are commonly predicted.

DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. mdpi.com The calculated shifts are then compared to values obtained from an experimental NMR spectrum. A strong correlation between the predicted and experimental data lends confidence to the computed molecular structure and electronic environment. Similarly, as mentioned in section 5.2, predicted vibrational frequencies can be compared with experimental IR and Raman spectra. nih.gov Discrepancies between calculated and experimental values can often be resolved by refining the computational model, for instance, by including solvent effects or using a higher level of theory.

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C (N-CH₃) | 43.5 | 42.8 | +0.7 |

| C (C-O-N) | 78.2 | 77.5 | +0.7 |

| C (CH₂) | 45.1 | 44.6 | +0.5 |

| C (CH-CH₂OH) | 85.9 | 85.0 | +0.9 |

| C (CH₂OH) | 64.3 | 63.7 | +0.6 |

Molecular Modeling and Docking Studies to Explore Potential Intermolecular Interactions (e.g., non-clinical ligand binding)

Molecular modeling and docking are computational techniques used to predict how a small molecule, or ligand, might bind to a macromolecular target, such as a protein or nucleic acid. mdpi.com These methods are fundamental in drug discovery and materials science. For this compound, docking studies can provide valuable, albeit non-clinical, insights into its potential to interact with various biological receptors or material surfaces.

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. researchgate.net A more negative score usually indicates a more favorable binding interaction. The results of a docking simulation also provide a detailed 3D model of the ligand-receptor complex, showing the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the binding. researchgate.netresearchgate.net For example, studies on related oxazolidinone compounds have used docking to understand their binding to bacterial ribosomes. nih.govflinders.edu.au A similar approach could be used to explore hypothetical interactions for this compound with various protein targets to generate hypotheses for further research.

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -6.8 |

| Interacting Residues | ASP 120, TYR 85, LEU 45 |

| Hydrogen Bonds | 1 (with ASP 120) |

| Hydrophobic Interactions | TYR 85, LEU 45 |

Non Clinical Applications and Material Science Contributions of 2 Methyl 1,2 Oxazolidin 5 Yl Methanol Derivatives

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral auxiliaries are instrumental in modern organic synthesis for controlling the stereochemical outcome of chemical reactions. rsc.org Derivatives of (2-Methyl-1,2-oxazolidin-5-yl)methanol, belonging to the broader class of oxazolidines, are well-suited for this role. The inherent chirality, derived from precursor amino acids, allows for the temporary incorporation of the oxazolidine (B1195125) moiety onto a prochiral substrate. This attachment stereochemically biases subsequent reactions, such as alkylation or aldol (B89426) additions, leading to the formation of one diastereomer in preference to others.

The effectiveness of oxazolidine-based auxiliaries, particularly the well-documented Evans auxiliaries (oxazolidinones), demonstrates the principle of steric shielding. nih.gov The substituent at the C4 position of the oxazolidine ring directs incoming reagents to the opposite face of the enolate, thereby controlling the formation of new stereocenters. While specific data for this compound as an auxiliary is not extensively documented in publicly available literature, its structural similarity to other successful chiral amino alcohol derivatives suggests high potential. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered. nih.gov

Furthermore, the hydroxyl group in this compound can be modified to create bidentate or tridentate ligands for asymmetric catalysis. By converting the alcohol to a phosphine, amine, or other coordinating group, these derivatives can chelate to a metal center, creating a chiral environment that influences the enantioselectivity of catalytic reactions such as hydrogenations, allylic alkylations, or cycloadditions. rsc.org

Table 1: Representative Diastereoselective Reactions Using Oxazolidinone Chiral Auxiliaries

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) | Reference |

| Aldol Addition | N-propionyl oxazolidinone | Benzaldehyde (B42025) | >99% | mdpi.com |

| Alkylation | N-acyl oxazolidinone | Benzyl bromide | 95% | |

| Michael Addition | N-enoyl oxazolidinone | Grignard reagent | 95% |

Utilization as Building Blocks in the Total Synthesis of Complex Organic Scaffolds (excluding pharmaceutical end-products)

Chiral molecules like this compound serve as valuable "chiral pool" starting materials for the total synthesis of complex natural products. nih.gov Their pre-defined stereochemistry allows chemists to construct intricate molecular architectures without the need for de novo asymmetric steps, saving considerable synthetic effort. The oxazolidine ring can act as a protected amino alcohol, which can be unveiled at a later stage of the synthesis.

This strategy is particularly prevalent in the synthesis of alkaloids, a diverse class of naturally occurring compounds often possessing significant biological activity but not exclusively used as pharmaceuticals. rsc.orgnih.govbeilstein-journals.org For instance, chiral pyrrolidine (B122466) and piperidine (B6355638) alkaloids can be synthesized from amino alcohol precursors. The synthetic pathway might involve the modification of the hydroxymethyl group of this compound, followed by ring-opening or rearrangement of the oxazolidine core to construct the desired scaffold. rsc.org

While direct total syntheses of non-pharmaceutical natural products using this compound are not widely reported, the use of similar chiral building blocks is a well-established strategy. For example, the synthesis of the pyrrolo[2,3-c]quinoline alkaloid Trigonoine B was accomplished through a multi-step sequence starting from chiral precursors to build a complex heterocyclic framework. beilstein-journals.orgnih.gov The structural motifs within this compound make it a suitable starting point for analogous synthetic campaigns toward complex, non-medicinal molecular targets.

Applications in Material Science, including Polymer Chemistry and Functional Coatings

The field of material science has found significant utility for polymers derived from 2-substituted-2-oxazolines, known as poly(2-oxazoline)s (POx). rsc.org These polymers are synthesized via cationic ring-opening polymerization (CROP) and are noted for their biocompatibility and "stealth" properties, making them alternatives to poly(ethylene glycol) (PEG). rsc.orgrsc.org this compound can serve as a precursor to functionalized 2-oxazoline monomers. For instance, the hydroxymethyl group could be modified, and the oxazolidine ring could be converted to a 2-substituted-2-oxazoline, which can then be polymerized.

One of the most promising applications of POx is in the creation of functional coatings. rsc.orgacs.org Specifically, poly(2-methyl-2-oxazoline) (PMeOx) has been investigated for its antifouling properties. acs.org When grafted onto surfaces, PMeOx brushes can significantly reduce non-specific protein adsorption and cell adhesion, a critical feature for materials used in marine applications or biomedical devices where biofouling is a concern. acs.org The incorporation of monomers derived from this compound could introduce specific functionalities into the polymer chain, allowing for the tuning of coating properties such as hydrophilicity, reactivity for further surface modification, or thermo-responsiveness. mdpi.commdpi.comnih.gov

The living nature of CROP allows for the synthesis of well-defined polymer architectures, such as block copolymers and star polymers, with controlled molecular weights and low dispersity. mdpi.comnih.gov This control is crucial for creating advanced materials with tailored macroscopic properties.

Table 2: Properties of Poly(2-oxazoline)-Based Materials

| Polymer Type | Monomer | Key Property | Potential Application | Reference |

| Homopolymer | 2-Methyl-2-oxazoline | Antifouling, Biocompatible | Surface Coatings, Drug Delivery | acs.orgnih.gov |

| Block Copolymer | 2-Ethyl-2-oxazoline / 2-Nonyl-2-oxazoline | Amphiphilic, Self-assembly | Nanocarriers, Hydrogels | researchgate.net |

| Functional Polymer | 2-Isopropenyl-2-oxazoline | Reactive Pendant Groups | Bioconjugation, Tissue Engineering | mdpi.comnih.gov |

Investigation as Corrosion Inhibitors or Related Surface Active Agents

Organic molecules containing heteroatoms such as nitrogen and oxygen are often effective corrosion inhibitors for metals, particularly steel in acidic environments. tandfonline.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. electrochemsci.org The adsorption can occur through the lone pair electrons on the nitrogen and oxygen atoms interacting with the vacant d-orbitals of the metal.

Several studies have demonstrated the efficacy of oxazolidine and isoxazolidine (B1194047) derivatives as corrosion inhibitors. electrochemsci.orgnih.govrsc.org These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org The inhibition efficiency is dependent on the concentration of the inhibitor, its molecular structure, and the surrounding environment. nih.govnih.gov

While this compound has not been specifically tested in the available literature, related structures have shown significant promise. For example, synthesized oxa-azaspiro derivatives of oxazolidine have been shown to effectively reduce the corrosion rate of steel in hydrochloric acid. electrochemsci.org The presence of both the N-methyl group and the hydroxymethyl group in the target compound could enhance its solubility and adsorption characteristics on a metal surface.

Table 3: Corrosion Inhibition Efficiency of Oxazolidine Derivatives on Steel in 1 M HCl

| Inhibitor Compound | Concentration (ppm) | Inhibition Efficiency (%) from Weight Loss | Inhibition Efficiency (%) from Electrochemical Methods | Reference |

| 1–oxa–4–azaspiro acs.orgmdpi.comdodecane | 100 | 72.12 | >81 | electrochemsci.org |

| 1–oxa–4–azaspiro mdpi.commdpi.comnonane | 100 | 66.06 | - | electrochemsci.org |

| 6–methyl–1–oxa–4–azaspiro mdpi.commdpi.comdecane | 100 | 52.73 | - | electrochemsci.org |

| 5-(4-hydroxy-3-methoxybenzyl)-2-tetradecyl isoxazolidine | 100 | ~85 | 70.5 | nih.gov |

Structure Reactivity and Structure Property Relationship Studies of 2 Methyl 1,2 Oxazolidin 5 Yl Methanol Analogs

Rational Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of (2-Methyl-1,2-oxazolidin-5-yl)methanol is predicated on systematically altering specific positions of the molecule to modulate its properties. The primary strategies for creating a library of analogs involve modifications at the N-substituent, the C2 position, and the C5-substituent of the 1,2-oxazolidine ring.

The synthesis of the 1,2-oxazolidine core is typically achieved through the cycloaddition of nitrones with alkenes or via the condensation of N-substituted hydroxylamines with 1,3-dielectrophiles. For analogs of this compound, a common synthetic route involves the reaction of N-methylhydroxylamine with a suitable three-carbon synthon possessing an electrophilic center and a leaving group, which can then cyclize.

Systematic structural modifications can be introduced as follows:

Modification of the N-substituent: The N-methyl group can be replaced with other alkyl, aryl, or functionalized groups. This is achieved by using the corresponding N-substituted hydroxylamine (B1172632) in the initial synthesis. The purpose of this modification is to explore the steric and electronic effects of the nitrogen substituent on the ring's stability and reactivity.

Modification at the C2 position: The methyl group at the C2 position can be varied by using different aldehydes or ketones in condensation reactions with a suitable amino alcohol precursor. This allows for the introduction of a range of alkyl and aryl substituents, influencing the steric environment around the N-O bond.

The rational design of these analogs is often guided by computational modeling to predict the impact of these changes on properties such as molecular conformation, electronic distribution, and potential biological activity.

Table 1: Examples of Systematic Structural Modifications of this compound Analogs

| Position of Modification | Original Group | Modified Group | Synthetic Precursor | Rationale for Modification |

|---|---|---|---|---|

| N2 | Methyl | Ethyl | N-ethylhydroxylamine | Investigate steric bulk at the nitrogen atom |

| C2 | Methyl | Phenyl | Benzaldehyde (B42025) | Introduce aromaticity and electronic effects |

| C5 | Methanol (B129727) | Carboxylic Acid | Oxidation of the alcohol | Increase polarity and hydrogen bonding potential |

Investigation of Steric and Electronic Influences on Chemical Transformations

The chemical reactivity of the 1,2-oxazolidine ring is significantly influenced by the steric and electronic nature of its substituents. Key transformations of this heterocyclic system include ring-opening reactions, N-dealkylation, and reactions at the exocyclic functional groups.

Steric Influences: The size and conformation of substituents at the N2, C2, and C5 positions can dictate the stereochemical outcome of reactions and the stability of the ring. For instance, bulky substituents at the C2 position can hinder the approach of reagents to the adjacent nitrogen and oxygen atoms, potentially slowing down reactions involving these heteroatoms. The relative stereochemistry of substituents at C2 and C5 also plays a crucial role in determining the preferred conformation of the ring, which in turn affects its reactivity. In some cases, steric hindrance can favor one reaction pathway over another, leading to high diastereoselectivity in the formation of products.

Electronic Influences: The electronic properties of the substituents have a profound effect on the stability and reactivity of the 1,2-oxazolidine ring. Electron-withdrawing groups on the nitrogen or carbon atoms can polarize the N-O bond, making it more susceptible to cleavage under certain conditions. For example, acylation of the nitrogen atom introduces an electron-withdrawing carbonyl group, which can alter the electron density around the ring and influence its participation in chemical reactions.

Conversely, electron-donating groups can increase the electron density on the heteroatoms, affecting their nucleophilicity and basicity. The electronic nature of the C2 substituent can also impact the stability of potential intermediates in ring-opening reactions. For example, an aryl group at C2 can stabilize a carbocationic intermediate through resonance, facilitating reactions that proceed through such pathways.

Studies on related heterocyclic systems have shown that the interplay between steric and electronic effects is critical in controlling the regioselectivity and stereoselectivity of chemical transformations.

Table 2: Predicted Influence of Substituents on the Reactivity of the 1,2-Oxazolidine Ring

| Position | Substituent Type | Predicted Effect on N-O Bond Cleavage | Predicted Effect on Ring Conformation |

|---|---|---|---|

| N2 | Electron-withdrawing | Increased susceptibility | Minor |

| C2 | Bulky Alkyl | Decreased reactivity due to steric hindrance | Significant |

| C5 | Electron-donating | Decreased susceptibility | Moderate |

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches to Oxazolidine (B1195125) Derivatives

Chemoinformatics and QSAR/QSPR are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). While specific QSAR/QSPR studies on this compound and its direct analogs are not widely reported in the literature, the methodologies applied to the structurally related oxazolidinones can be illustrative of the approach that would be taken. nih.govresearchgate.netbepls.com

The general workflow for a QSAR/QSPR study on oxazolidine derivatives would involve the following steps:

Data Set Preparation: A series of this compound analogs with known experimental data (e.g., reactivity, solubility, or a specific biological activity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that correlates the calculated descriptors with the observed activity or property. researchgate.net

Model Validation: The predictive power of the developed model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and the use of an external test set of compounds.

For oxazolidine derivatives, QSAR/QSPR models could elucidate the key structural features that govern their properties. For example, a QSPR model for solubility might reveal that the presence of hydrogen bond donors at the C5 position is positively correlated with aqueous solubility, while increased lipophilicity at the N2 position has a negative correlation. Similarly, a QSAR model for a hypothetical biological activity might indicate that a specific steric and electronic profile at the C2 position is crucial for optimal interaction with a biological target.

These computational models provide valuable insights into the structure-property relationships of this compound analogs and can guide the rational design of new derivatives with desired characteristics.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometric | Molecular Surface Area | Steric accessibility of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

Future Research Directions and Emerging Trends in 2 Methyl 1,2 Oxazolidin 5 Yl Methanol Chemistry

Development of Sustainable and Economical Synthetic Routes

The traditional synthesis of complex heterocyclic molecules often involves multi-step sequences with significant waste generation. Future research will prioritize the development of green, atom-economical, and cost-effective methods for synthesizing (2-Methyl-1,2-oxazolidin-5-yl)methanol and its derivatives.

Key areas of focus include:

Catalytic Approaches: Moving away from stoichiometric reagents, research is leaning towards catalytic methods. For instance, nickel-catalyzed N-alkylation of vicinal diols with various anilines presents a highly atom-economical process where water is the only byproduct. acs.org Applying similar transition-metal catalysis could provide direct, affordable routes to the core amino alcohol precursors required for oxazolidine (B1195125) synthesis.

Atom-Economical Reactions: The 1,3-dipolar cycloaddition of nitrones with alkenes is a powerful and convergent method for constructing the isoxazolidine (B1194047) ring system. nih.govnih.govdiva-portal.org Future work will likely focus on optimizing these reactions using earth-abundant metal catalysts or organocatalysts to enhance efficiency and reduce environmental impact.

Continuous Flow Chemistry: The adoption of continuous-flow manufacturing can offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. rsc.org Developing a flow-based synthesis for this compound could lead to a highly efficient, scalable, and sustainable production method. rsc.org

| Economic Viability | High cost due to reagents and waste disposal | Lower cost through catalysis and process intensification |

Exploration of Undiscovered Reactivity Pathways and Novel Transformations

The 1,2-oxazolidine ring is not merely a static scaffold but a versatile intermediate capable of undergoing a variety of chemical transformations. A significant future trend involves moving beyond its synthesis to explore its latent reactivity, thereby unlocking access to a wider range of valuable chemical entities.

Promising avenues for exploration include:

Selective Ring-Opening: The N-O bond within the isoxazolidine ring is a key functional handle. Cleavage of this bond can lead to the formation of β-amino alcohols, which are crucial building blocks in medicinal chemistry and natural product synthesis. nih.gov Future studies will aim to develop highly selective methods for this ring-opening, allowing precise control over the resulting stereochemistry.

Metal-Mediated Transformations: The introduction of metal ions can induce unique reactivity. Research has shown that lanthanide ions can trigger transformations of oxazolidine nitroxides, leading to complex structural rearrangements. mdpi.com Investigating the coordination chemistry of this compound with various transition metals could unveil novel catalytic cycles or unexpected molecular architectures.

Chemoselective Functionalization: The heterocyclic ring possesses multiple sites for potential functionalization. For example, the direct oxidation of the carbon adjacent to the nitrogen atom in isoxazolidines using catalysts like ruthenium tetroxide can yield 3-isoxazolidinones, a valuable class of cyclic Weinreb amides. nih.gov Exploring a broader range of selective oxidation, reduction, and substitution reactions will be crucial for derivatization. nih.gov

Table 2: Potential Novel Transformations

| Reaction Type | Reagents/Catalysts | Potential Products |

|---|---|---|

| Reductive Ring-Opening | H₂, Pd/C; LiAlH₄ | Chiral 1,3-amino alcohols |

| Selective Oxidation | RuO₄, NaIO₄ | 3-Isoxazolidinones |

| Nucleophilic Substitution | Grignard Reagents (e.g., CH₃MgBr) | Tertiary alcohol derivatives nih.gov |

| Metal-Induced Rearrangement | Lanthanide or Transition Metal Salts | Complex heterocyclic systems mdpi.com |

Expansion of Applications in Catalysis and Advanced Functional Materials

While oxazolidine derivatives have found some use in specialized areas, their full potential remains largely untapped. Future research will focus on designing and applying this compound in high-value applications such as asymmetric catalysis and the formulation of advanced functional materials.

Asymmetric Catalysis: The inherent chirality of this compound makes it an attractive candidate for development as a chiral ligand or auxiliary. By coordinating to a metal center, it could be used to induce stereoselectivity in a wide range of organic reactions, including hydrogenations, C-C bond formations, and oxidations.

Advanced Polymer Systems: Oxazolidines are known to act as moisture-activated latent hardeners in polyurethane systems. wikipedia.org The oxazolidine ring hydrolyzes in the presence of ambient moisture to generate reactive amine and hydroxyl groups, which then cross-link with isocyanates to cure the polymer. wikipedia.org The specific structure of this compound could be exploited to fine-tune the properties of polyurethane coatings, adhesives, and elastomers, potentially influencing factors like cure speed, flexibility, and toughness. wikipedia.org

Bioactive Scaffolds: The related oxazolidinone core is a well-established pharmacophore found in several approved drugs, including the antibiotic Linezolid. nih.govnih.gov The 1,2-oxazolidine scaffold of this compound could serve as a foundational structure for the development of new therapeutic agents in areas such as infectious and chronic diseases. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted. These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human researcher, thereby accelerating the entire discovery and development cycle. mdpi.com

Future applications of AI/ML in the context of this compound chemistry include:

Reaction Outcome Prediction: ML models, trained on large databases of chemical reactions, can predict the likely products, yields, and optimal conditions for unexplored transformations of the oxazolidine ring. patsnap.com This can help chemists prioritize experiments and avoid unproductive synthetic routes.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis algorithms can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially identifying more sustainable or economical routes than those conceived by human chemists. nih.govyoutube.com

De Novo Compound Design: Generative AI models can design new oxazolidine derivatives with specific desired properties. mdpi.com For example, a model could be tasked with designing a molecule based on the this compound scaffold that has optimal characteristics for use as a polyurethane curing agent or as a chiral ligand for a specific catalytic reaction.

Table 3: AI/ML Applications in the Chemical Workflow

| Stage | AI/ML Tool | Application |

|---|---|---|

| Design | Generative Models | Design novel derivatives with tailored properties (e.g., reactivity, solubility) |

| Synthesis | Retrosynthesis Software | Propose efficient and sustainable synthetic routes patsnap.com |

| Reaction | Predictive Models | Predict reaction outcomes and identify optimal conditions |

| Analysis | Structure Elucidation Tools | Assist in identifying unknown products from complex reaction mixtures |

Advanced in situ Spectroscopic Monitoring of Reaction Progress

A deeper understanding of reaction mechanisms and kinetics is fundamental to developing robust and efficient chemical processes. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without the need for sampling, provide an unprecedented window into the dynamic chemical environment.

The application of these techniques represents a major frontier in understanding the chemistry of this compound:

Real-Time Mechanistic Insight: Using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, researchers can track the concentration profiles of reactants, intermediates, and products as a reaction occurs. mt.commdpi.comnih.gov This would be invaluable for studying the kinetics of the 1,3-dipolar cycloaddition to form the oxazolidine ring or for identifying transient species during its subsequent transformations.

Rapid Process Optimization: By observing the direct impact of changing variables such as temperature, pressure, or catalyst loading in real-time, reaction conditions can be optimized far more quickly than with traditional offline analysis (e.g., HPLC or TLC). mdpi.com This accelerates the development of efficient and high-yielding synthetic protocols.

Enhanced Safety: For reactions that involve energetic intermediates or exothermic events, in situ monitoring provides continuous oversight, allowing for immediate intervention and ensuring that the process remains within safe operational parameters. mdpi.com

Table 4: Parameters Monitored by in situ Spectroscopy

| Technique | Monitored Parameters | Insights Gained |

|---|---|---|

| FTIR-ATR | Vibrational modes of functional groups | Reaction initiation, endpoint detection, concentration of key species nih.gov |

| Raman Spectroscopy | Molecular vibrations, crystal lattice modes | Polymorph transformations, catalyst state, reaction kinetics |

| NMR Spectroscopy | Nuclear spin environments | Structural elucidation of intermediates, mechanistic pathway determination |

Q & A

Basic: What synthetic routes are available for (2-Methyl-1,2-oxazolidin-5-yl)methanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of oxazolidine derivatives often involves cyclization of amino alcohols or reductive amination. For this compound, a plausible route could involve:

Stepwise Cyclization : Reacting 2-amino-1-propanol with a carbonyl source (e.g., formaldehyde) under acidic conditions to form the oxazolidine ring.

Reductive Amination : Using a ketone or aldehyde with a β-amino alcohol in the presence of a reducing agent (e.g., NaBH₃CN).

Optimization strategies include:

- Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst Screening : Testing Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from methanol/water mixtures .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (for CH₂/CH₃ identification) and 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- NOESY : Confirm spatial proximity of methyl and hydroxymethyl groups.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (C₅H₁₁NO₂).

- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., poor R-factors, ambiguous electron density) require:

Data Reintegration : Reprocess raw data using SHELX to check for indexing or scaling errors.

Twinned Refinement : Test for pseudo-merohedral twinning with SHELXL’s TWIN/BASF commands.

Hydrogen Bonding Analysis : Use ORTEP-3 to visualize hydrogen-bond networks and validate thermal displacement parameters.

Alternative Space Groups : Compare refinement metrics in possible space groups (e.g., P2₁/c vs. Pna2₁) .

Advanced: What role does this compound play in fragment-based drug discovery?

Methodological Answer:

This compound may serve as a fragment library component due to its:

Hydrogen-Bond Capacity : The hydroxymethyl group can interact with enzyme active sites.

Rigid Scaffold : The oxazolidine ring limits conformational entropy, enhancing binding specificity.

Experimental workflows include:

- Crystallographic Screening : Co-crystallization with target proteins (e.g., oxidoreductases) to identify binding modes.

- SAR Studies : Modifying the methyl or hydroxymethyl groups to evaluate potency changes.

Refer to fragment screening protocols in for analogous compounds .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate solutions (0.1–10 mM) in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 24/48/72 hours.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated aging studies at 40–60°C can predict shelf life.

- Light Sensitivity : Expose solid samples to UV-Vis light (300–800 nm) and track photodegradation by LC-MS .

Advanced: What strategies address stereochemical ambiguity in synthesis?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol eluents to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration via anomalous scattering (e.g., Cu Kα radiation).

- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-based) during cyclization to favor a single stereoisomer .

Basic: How to analyze byproduct formation during synthesis?

Methodological Answer:

- LC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradients. Data-dependent acquisition (DDA) identifies major impurities.

- Mechanistic Probes : Add radical scavengers (e.g., BHT) or isotopic labeling (¹³C-formaldehyde) to trace side-reaction pathways .

Advanced: Can this compound act as a precursor for functionalized heterocycles?

Methodological Answer:

Yes. The hydroxymethyl group can undergo:

Oxidation : Convert to a ketone using Dess-Martin periodinane.

Esterification : React with acyl chlorides (e.g., benzoyl chloride) to form esters.

Cross-Coupling : Suzuki-Miyaura reactions after converting –OH to a triflate leaving group.

Monitor regioselectivity via in situ IR or reaction calorimetry .

Advanced: How to validate contradictory biological activity data across assays?

Methodological Answer:

- Assay Reproducibility : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays).

- Off-Target Profiling : Use proteome-wide affinity pulldowns to identify non-specific binding.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s κ) to evaluate inter-assay variability. Cross-reference with databases like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.